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Compound of Interest

Compound Name: BAM 15

Cat. No.: B1667726 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BAM15 is a potent and selective mitochondrial protonophore uncoupler that offers a significant

advancement in the study of cellular metabolism and its therapeutic applications.[1][2][3][4] By

disrupting the proton gradient across the inner mitochondrial membrane, BAM15 increases

mitochondrial respiration and energy expenditure without the toxic off-target effects associated

with previous generations of mitochondrial uncouplers.[1] These characteristics make BAM15 a

valuable tool for investigating metabolic diseases such as obesity, diabetes, and non-alcoholic

fatty liver disease (NAFLD), as well as conditions linked to mitochondrial dysfunction like

neurodegenerative diseases. This document provides detailed application notes and protocols

for conducting cell culture experiments using BAM15.

Mechanism of Action:

BAM15 acts as a protonophore, shuttling protons across the inner mitochondrial membrane

and thereby dissipating the proton motive force. This uncoupling of oxidative phosphorylation

from ATP synthesis leads to a compensatory increase in the rate of electron transport chain

(ETC) activity and oxygen consumption as the mitochondria attempt to re-establish the proton

gradient. This increased metabolic rate results in enhanced fatty acid and glucose oxidation. A

key signaling pathway activated by the resulting decrease in cellular ATP levels is the AMP-

activated protein kinase (AMPK) pathway, which further promotes catabolic processes to

restore energy balance.
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Data Presentation: Cell Culture Conditions for
BAM15 Experiments
The following table summarizes the cell culture conditions reported in various studies

investigating the effects of BAM15.
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Cell Line Cell Type Media Serum
BAM15
Concentr
ation

Treatmen
t Duration

Referenc
e

C2C12
Mouse

myoblasts

High-

glucose

DMEM

10% FBS

(growth),

2% Horse

Serum

(differentiat

ion)

1 µM - 100

µM
16 hours

L6
Rat

myoblasts

Not

specified

Not

specified

100 nM -

50 µM
Acute

AML12

Mouse

hepatocyte

s

Not

specified

Not

specified
1 µM Acute

3T3-L1
Mouse

adipocytes

Not

specified

Not

specified
1 µM Acute

RAW264.7

Mouse

macrophag

es

DMEM 10% FBS Various

Pretreatme

nt before

LPS

Hepa 1-6

Mouse

hepatocyte

s

DMEM 10% FBS Various

24 hours

(pretreatm

ent)

Primary

Rat

Neonatal

Ventricular

Cardiomyo

cytes

Primary

cardiomyoc

ytes

Not

specified

Not

specified

100 nM -

50 µM
Acute

Human

Primary

Fibroblasts

Primary

fibroblasts

Not

specified

Not

specified

100 nM -

50 µM
Acute
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Experimental Protocols
Protocol 1: General Cell Culture and BAM15 Treatment
This protocol provides a general guideline for culturing cells and treating them with BAM15.

Specific conditions should be optimized based on the cell line and experimental design.

Materials:

Cell line of interest

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

BAM15 (stock solution typically prepared in DMSO)

Phosphate-buffered saline (PBS)

Cell culture plates or flasks

Incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: Seed cells in the appropriate culture vessel at a density that will ensure they

reach the desired confluency (typically 70-80%) at the time of treatment.

Cell Growth: Culture cells in complete growth medium in an incubator at 37°C with 5% CO2.

BAM15 Preparation: Prepare fresh dilutions of BAM15 from a stock solution in the

appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final

concentration as the highest BAM15 concentration used.

Treatment: When cells have reached the desired confluency, remove the growth medium

and replace it with the medium containing the desired concentration of BAM15 or vehicle

control.

Incubation: Return the cells to the incubator for the specified treatment duration.
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Downstream Analysis: Following incubation, harvest the cells for downstream applications

such as RNA extraction, protein analysis, or metabolic assays.

Protocol 2: Mitochondrial Respiration Assay (Seahorse
XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess

mitochondrial function in response to BAM15.

Materials:

Seahorse XF Cell Culture Microplates

BAM15

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

Seahorse XF Analyzer

Procedure:

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for

the cell type.

BAM15 Treatment: Treat cells with BAM15 or vehicle control for the desired duration as

described in Protocol 1.

Assay Preparation:

One hour before the assay, remove the treatment medium and wash the cells with pre-

warmed Seahorse XF Base Medium.

Add the appropriate volume of Seahorse XF Base Medium to each well.

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
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Seahorse XF Analyzer:

Load the Seahorse XF Sensor Cartridge with oligomycin, FCCP, and rotenone/antimycin

A.

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

Place the cell culture microplate in the analyzer and initiate the assay protocol.

Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as

basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: ATP Production Assay
This protocol describes a method to quantify cellular ATP levels following BAM15 treatment.

Materials:

Cells cultured in 96-well plates

BAM15

ATP Assay Kit (e.g., luciferase-based)

Lysis buffer (provided with the kit)

Luminometer

Procedure:

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with BAM15 or vehicle

control as described in Protocol 1.

Cell Lysis:

Remove the treatment medium and wash the cells with PBS.

Add the recommended volume of lysis buffer to each well and incubate according to the

kit's instructions to lyse the cells and release ATP.
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ATP Measurement:

Add the ATP assay reagent (containing luciferase and D-luciferin) to each well.

Measure the luminescence using a luminometer. The light output is proportional to the ATP

concentration.

Data Analysis: Normalize the luminescence readings to the protein concentration in each

well to determine the relative ATP levels.

Protocol 4: Western Blotting for Signaling Proteins
This protocol details the detection of key signaling proteins, such as phosphorylated AMPK (p-

AMPK) and AKT (p-AKT), by Western blotting.

Materials:

Cells treated with BAM15

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system
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Procedure:

Protein Extraction:

Wash BAM15-treated cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Detection:

Apply the ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.
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Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated

proteins to the total protein levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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